Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Description
Historical context and development
The development of imidazo[1,2-a]pyrimidine derivatives can be traced back to fundamental work in heterocyclic chemistry, with the core imidazo[1,2-a]pyrimidine scaffold receiving significant attention from synthetic chemists over several decades. The imidazo[1,2-a]pyrimidine ring system acts as a versatile scaffold in organic synthesis and drug development, establishing its importance in the broader context of nitrogen heterocycle chemistry. Historical investigations into these compounds have revealed their multifarious biological activity, leading to sustained research interest in their synthetic methods and applications.
The emergence of imidazo[1,2-a]pyrimidine-2-carbonyl chloride as a specific compound of interest reflects the broader evolution of heterocyclic chemistry from the early 2000s onwards. Comprehensive reviews covering synthetic papers of imidazo[1,2-a]pyrimidine and its derivatives between 2000 and 2021 demonstrate the sustained academic and industrial interest in this chemical family. The development of efficient synthetic methodologies for accessing these structures has paralleled advances in understanding their biological properties, creating a synergistic relationship between synthetic innovation and medicinal applications.
The historical progression of imidazo[1,2-a]pyrimidine chemistry has been characterized by the development of increasingly sophisticated synthetic approaches, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methodological advances have enabled the preparation of diverse derivatives, including acid chloride functionalities such as the 2-carbonyl chloride derivative, which serves as a key intermediate for further chemical elaboration.
Structural classification and nomenclature
This compound belongs to the class of fused nitrogen heterocycles, specifically representing a bicyclic system where an imidazole ring is fused to a pyrimidine ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as this compound according to the 9th Collective Index nomenclature system. This nomenclature reflects the specific fusion pattern of the two heterocyclic rings and the positioning of the carbonyl chloride functional group at the 2-position of the fused system.
The structural classification places this compound within the broader category of imidazopyrimidines, which are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets. The presence of the carbonyl chloride functionality at the 2-position creates a reactive electrophilic center that enables nucleophilic substitution reactions, making this compound particularly valuable as a synthetic intermediate. The fused ring system provides structural rigidity and defines the overall molecular geometry, influencing both chemical reactivity and potential biological interactions.
The compound can also be classified as an acid halide derivative of imidazo[1,2-a]pyrimidine-2-carboxylic acid, placing it within the functional group category of acyl chlorides. This classification is significant from both synthetic and reactivity perspectives, as acid chlorides are well-known for their high reactivity toward nucleophiles and their utility in forming amide and ester bonds through acylation reactions.
Chemical identifiers and registry data
The compound is registered in major chemical databases including PubChem, where it appears under compound identification number 26967370 for the related imidazo[1,2-c]pyrimidine-2-carbonyl chloride isomer. The Chemical Abstracts Service registry number 754928-12-6 serves as the primary identifier for commercial and research purposes. The molecular formula C7H4ClN3O indicates the presence of seven carbon atoms, four hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, reflecting the compact yet functionally diverse nature of this heterocyclic compound.
The International Chemical Identifier key and Simplified Molecular Input Line Entry System notation provide standardized representations of the molecular structure that facilitate database searches and computational chemistry applications. The MDL number MFCD08056326 represents another important identifier used in chemical inventory management and commercial sourcing. These various identifier systems ensure unambiguous identification of the compound across different chemical databases and commercial platforms.
Commercial availability data indicates that the compound is supplied by specialized chemical manufacturers, with typical purities of 95-97% and packaging in gram quantities. Pricing information from commercial suppliers suggests that this is a specialty chemical with relatively high value, reflecting both its synthetic utility and the specialized nature of its production.
Position of imidazo[1,2-a]pyrimidine derivatives in heterocyclic chemistry
Imidazo[1,2-a]pyrimidine derivatives occupy a central position in contemporary heterocyclic chemistry, serving as versatile scaffolds that bridge synthetic methodology and medicinal applications. These compounds are recognized as highly promising scaffolds in the quest for novel medicinal advancements, offering a versatile platform for diverse biological applications. The significance of the imidazo[1,2-a]pyrimidine ring system in drug discovery lies in its ability to serve as a structural mimic of purine bases, making these compounds particularly valuable as bioisosteres in pharmaceutical development.
Within the broader landscape of nitrogen heterocycles, imidazo[1,2-a]pyrimidines represent a class of compounds that demonstrate remarkable propensity for establishing crucial molecular interactions, particularly hydrogen bonding at kinase hinge regions. This structural feature underscores their potential for precise target engagement in biological systems. The versatility of this scaffold is further evidenced by its application across various therapeutic areas, including anticancer, antifungal, antiviral, and anti-inflammatory treatments.
The synthetic accessibility and well-characterized functionalization patterns of imidazo[1,2-a]pyrimidine derivatives have contributed to a surge in research publications, confirming their status as premier elements in modern drug design. Recent advances in synthetic methodologies have expanded the chemical space accessible through these scaffolds, with developments including carbon-hydrogen bond functionalization, carbon-carbon bond formation, carbon-nitrogen bond formation, and aza-Michael-Mannich reactions. These methodological advances have enabled the construction of increasingly complex derivatives with enhanced biological properties.
From a structural perspective, imidazo[1,2-a]pyrimidines exhibit excellent pharmacokinetic profiles, which contribute to their attractiveness as drug development platforms. The fused heterocyclic system provides an optimal balance of structural rigidity and functional group accessibility, enabling both specific target binding and favorable absorption, distribution, metabolism, and excretion properties. The 2-carbonyl chloride derivative specifically represents a key intermediate that enables access to diverse amide and ester derivatives through straightforward acylation chemistry, thereby expanding the synthetic utility of this privileged scaffold.
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYQNNRMWXBIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651761 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754928-12-6 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthesis and Chemical Properties
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride can be synthesized through various methods, including the Vilsmeier reaction, which allows for the introduction of formyl groups into the imidazo framework. The compound's structure consists of a fused imidazole and pyrimidine ring system, providing a unique scaffold for further functionalization.
Table 1: Synthetic Methods for this compound
Biological Applications
Imidazo[1,2-a]pyrimidines have been extensively studied for their biological activities, particularly as potential therapeutic agents against various diseases. The compound exhibits a broad spectrum of pharmacological effects, including anti-cancer, anti-viral, and anti-inflammatory properties.
A. Anti-Cancer Activity
Recent studies have shown that derivatives of imidazo[1,2-a]pyrimidine can induce apoptosis in cancer cells through various mechanisms. For instance, certain compounds have been identified as effective GABAA receptor ligands that selectively target specific subtypes associated with anxiety disorders and cancer cell proliferation.
B. Anti-Viral Properties
Research indicates that imidazo[1,2-a]pyrimidines may serve as effective inhibitors of viral infections such as SARS-CoV-2. Computational studies suggest that these compounds can bind effectively to the ACE2 receptor and spike protein of the virus, potentially preventing its entry into human cells .
C. Antimicrobial Activity
Imidazo[1,2-a]pyrimidines have also demonstrated significant antimicrobial properties against multidrug-resistant strains of bacteria and fungi. Their mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development and biological research.
Case Study 1: GABAA Receptor Modulation
A study by Jensen et al. highlighted the functional selectivity of certain imidazo[1,2-a]pyrimidines at GABAA receptors. These compounds were shown to preferentially activate the α3 subtype over the α1 subtype, suggesting potential therapeutic applications in treating anxiety disorders without the sedative effects commonly associated with traditional benzodiazepines .
Case Study 2: SARS-CoV-2 Inhibition
In a recent investigation into potential COVID-19 therapeutics, researchers synthesized novel imidazo[1,2-a]pyrimidine derivatives that exhibited strong binding affinities to key viral proteins involved in infection processes. These findings underscore the compound's potential as a lead candidate for antiviral drug development against emerging infectious diseases .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase (COX) enzymes, inhibiting their activity and reducing the production of pro-inflammatory eicosanoids.
Pathways Involved: The inhibition of COX enzymes leads to a decrease in the synthesis of thromboxanes, prostaglandins, and prostacyclins, which are involved in inflammation and pain.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₇H₃ClN₄O (hypothetical, based on analogous structures).
- Reactivity : The carbonyl chloride group undergoes nucleophilic substitution, enabling coupling with amines or alcohols.
- Applications : Intermediate in drug discovery (e.g., kinase inhibitors, antiviral agents) and material science .
Comparison with Structurally Related Compounds
Structural Analogues: Pyrimidine vs. Pyridine Derivatives
The substitution of pyrimidine (two nitrogen atoms) with pyridine (one nitrogen) in the fused ring system significantly alters electronic and steric properties.
Key Findings :
- The pyrimidine core in this compound increases electron deficiency compared to pyridine analogues, enhancing reactivity toward nucleophiles .
- Pyridine derivatives (e.g., Imidazo[1,2-a]pyridine-2-carboxylic acid) exhibit lower electrophilicity, requiring coupling reagents like EDC/HOBt for amide bond formation .
Functional Group Comparison: Carbonyl Chloride vs. Carboxymethyl or Amine Derivatives
The nature of the 2-position substituent dictates chemical behavior and biological activity.
Key Findings :
Market and Industrial Relevance
Market data for related chlorinated imidazo compounds highlights trends in production and demand.
Biological Activity
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and pharmacokinetic properties of this compound and its derivatives, drawing on recent research findings.
Overview of Imidazo[1,2-a]pyrimidine Derivatives
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects. The biological potential of these compounds is often influenced by their structural modifications.
Antimicrobial Activity
Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives possess potent antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their efficacy against the H37Rv strain of Mtb. The minimum inhibitory concentrations (MIC) for several compounds were found to be less than 1 μM, with some exhibiting MIC values as low as 0.006 μM, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | MIC (μM) | Activity against Mtb |
|---|---|---|
| 9 | 0.006 | Strong |
| 12 | 0.006 | Strong |
| 16 | ≤1 | Moderate |
| 18 | ≤0.006 | Strong |
Anticancer Properties
Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their potential as anticancer agents. One study reported the synthesis of novel KRAS G12C inhibitors based on this scaffold. These compounds demonstrated significant cytotoxicity against cancer cell lines harboring the KRAS G12C mutation . The mechanism of action appears to involve covalent binding to target proteins, which disrupts critical signaling pathways involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives have been explored in various studies. Some derivatives showed promising results in inhibiting inflammatory mediators in vitro. For example, certain compounds exhibited IC50 values in the low micromolar range against COX-2 enzymes . This suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity of Selected Compounds
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| A | 0.02 | COX-2 |
| B | 0.04 | COX-2 |
Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on their structural features. SAR studies indicate that modifications at specific positions on the imidazo ring can significantly enhance or diminish activity. For instance:
- Position 6 : Substituting a methyl group at position 6 enhances activity against Mtb.
- Position 2 : A small group at position 2 is essential for maintaining antibacterial activity.
- Amide Group Position : The positioning of the amide group on the imidazopyridine ring influences both potency and selectivity .
Pharmacokinetics and ADMET Properties
Pharmacokinetic studies are crucial for understanding the viability of these compounds as therapeutic agents. Recent evaluations have shown that some imidazo[1,2-a]pyrimidine derivatives exhibit favorable absorption and distribution characteristics when administered orally or intravenously.
Table 3: In Vivo Pharmacokinetic Data
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO t½ (h) |
|---|---|---|---|
| 13 | 411 | 181 | 5 |
| 18 | 3850 | 337 | ND |
These findings highlight the potential for developing effective therapeutic agents based on imidazo[1,2-a]pyrimidine scaffolds.
Q & A
Q. What alternative catalysts or ligands improve the efficiency of this compound in cross-coupling reactions?
Q. How does this compound perform in photo-induced reactions, and what degradation pathways dominate under UV exposure?
Q. What advanced separation techniques resolve enantiomers or diastereomers derived from this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
